4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile, also referred to as 4-chloro-N-methyl-benzonitrile, is a synthetic compound with a wide range of applications in the fields of chemistry, biochemistry and pharmacology. It is a yellow-colored crystalline solid that has a melting point of 118-120 °C. The compound is soluble in many organic solvents, such as ethanol, acetone and dimethylformamide. Its main uses include the synthesis of other compounds, as well as its use as a reagent in the synthesis of various drugs and other organic compounds.
Scientific Research Applications
Analytical Chemistry Applications
A study developed a high-performance liquid chromatographic assay for chlorophenoxy herbicides and benzonitrile herbicides to aid in the diagnosis of acute poisoning. This method is capable of resolving mixtures encountered in the UK, demonstrating the potential of benzonitrile derivatives in analytical chemistry applications (Flanagan & Ruprah, 1989).
Pharmaceutical Research
Metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, structurally related to the compound of interest, were synthesized and showed significant anti-tumor activities. This suggests potential applications in designing novel CDK8 kinase inhibitors for colon cancer therapy (Aboelmagd et al., 2021).
Biochemical Research
Research on uncouplers of mitochondrial oxidative phosphorylation, including studies on hydroxy-benzonitrile derivatives, highlights their role in disrupting the mitochondrial membrane potential. Such compounds serve as tools for understanding mitochondrial functions and for developing therapeutic agents targeting mitochondrial pathways (Parker, 1965).
Structural and Spectroscopic Analysis
Studies on benzimidazole derivatives, including compounds with hydroxy and chlorophenyl groups, have been carried out to understand their structural and spectroscopic properties. These analyses are crucial for the development of materials and molecules with specific optical and electronic properties (Saral et al., 2017).
Antimicrobial Research
The synthesis and antimicrobial activity study of 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one [2, 1-b]-furan and its derivatives demonstrate the potential of chlorophenyl benzonitrile compounds in developing new antimicrobial agents. This highlights the importance of such compounds in addressing antibiotic resistance (Kumar et al., 2022).
properties
IUPAC Name |
4-[(3-chlorophenyl)-hydroxymethyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8,14,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKUXLMPAHGREV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570562 |
Source
|
Record name | 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile | |
CAS RN |
186000-52-2 |
Source
|
Record name | 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.